4-(3,4,5-Trifluorobenzoyl)quinoline

CAS No.: 1706462-49-8

Cat. No.: VC3027967

Molecular Formula: C16H8F3NO

Molecular Weight: 287.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706462-49-8 |

|---|---|

| Molecular Formula | C16H8F3NO |

| Molecular Weight | 287.23 g/mol |

| IUPAC Name | quinolin-4-yl-(3,4,5-trifluorophenyl)methanone |

| Standard InChI | InChI=1S/C16H8F3NO/c17-12-7-9(8-13(18)15(12)19)16(21)11-5-6-20-14-4-2-1-3-10(11)14/h1-8H |

| Standard InChI Key | FBCSDUOFOFRKPL-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=C(C(=C3)F)F)F |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=C(C(=C3)F)F)F |

Introduction

Chemical Identity and Structure

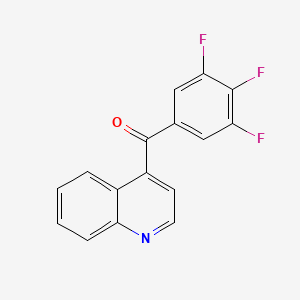

4-(3,4,5-Trifluorobenzoyl)quinoline (CAS No: 1706462-49-8) is a fluorinated quinoline derivative with the molecular formula C₁₆H₈F₃NO and a molecular weight of 287.23 g/mol . The compound features a quinoline core with a 3,4,5-trifluorobenzoyl group attached at the 4-position. Its structure includes a nitrogen-containing heterocyclic system connected to a trifluorinated benzoyl moiety through a ketone linkage.

The compound is also known by its IUPAC name quinolin-4-yl-(3,4,5-trifluorophenyl)methanone and can be represented by the following chemical identifiers :

| Identifier Type | Value |

|---|---|

| PubChem CID | 86811191 |

| InChI | InChI=1S/C16H8F3NO/c17-12-7-9(8-13(18)15(12)19)16(21)11-5-6-20-14-4-2-1-3-10(11)14/h1-8H |

| InChIKey | FBCSDUOFOFRKPL-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=C(C(=C3)F)F)F |

The structural configuration places the trifluorobenzoyl group at the 4-position of the quinoline nucleus, distinguishing it from its isomer 3-(3,4,5-Trifluorobenzoyl)quinoline, which has the substituent at the 3-position .

Physical and Chemical Properties

4-(3,4,5-Trifluorobenzoyl)quinoline possesses distinctive physical and chemical properties that influence its behavior in various chemical and biological systems. The presence of three fluorine atoms in the meta and para positions of the benzoyl ring confers unique electronic and steric properties to the molecule.

The compound's physical state at room temperature is typically a solid, consistent with most quinoline derivatives of similar molecular weight. The incorporation of fluorine atoms enhances the compound's lipophilicity and metabolic stability, properties that are crucial for potential pharmaceutical applications .

The presence of fluorine atoms significantly affects the electronic distribution within the molecule, creating a highly polarized structure that influences its reactivity and binding affinity to biological targets. The fluorination pattern at the 3,4,5-positions of the benzoyl moiety creates an electron-deficient aromatic system that can engage in various interactions with biological macromolecules, particularly through hydrogen bonding and π-π stacking .

Synthesis Methods

The synthesis of 4-(3,4,5-Trifluorobenzoyl)quinoline can be approached through various methodologies, drawing from established procedures for similar quinoline derivatives. Based on the available literature, several potential synthetic routes can be outlined:

Palladium-Catalyzed Cross-Coupling

One potential approach involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Similar quinoline derivatives have been synthesized using palladium catalysts such as [(dppf)PdCl₂] in the presence of bases like Cs₂CO₃ in mixed solvent systems like water/1,4-dioxane . The reaction typically proceeds under controlled temperature conditions (around 100°C) for 6-8 hours.

Direct Acylation of Quinoline

Another synthetic route could involve the direct acylation of the quinoline core with 3,4,5-trifluorobenzoyl chloride. This approach would require the activation of the 4-position of quinoline, potentially through N-oxide formation followed by regioselective acylation .

Structural Relationship with Other Quinoline Derivatives

4-(3,4,5-Trifluorobenzoyl)quinoline belongs to a broader family of quinoline derivatives that have garnered significant attention in medicinal chemistry. Its structural features can be compared with several related compounds:

Comparison with 3-(3,4,5-Trifluorobenzoyl)quinoline

A closely related isomer is 3-(3,4,5-Trifluorobenzoyl)quinoline (CAS: 1187168-56-4), which differs only in the position of the trifluorobenzoyl group (position 3 instead of 4). Both compounds share the same molecular formula (C₁₆H₈F₃NO) and similar molecular weight (287.23 g/mol) . This positional isomerism can significantly impact the compounds' biological activities and chemical reactivities due to altered electronic distribution and steric considerations.

Other Fluorinated Quinoline Derivatives

Other important fluorinated quinoline derivatives include 4-Chloro-7-(trifluoromethyl)quinoline (CAS: 346-55-4), which features a trifluoromethyl group at position 7 instead of a trifluorobenzoyl group . These structural variations create a diverse family of compounds with potentially different biological profiles.

Research Applications and Future Directions

Current Research Applications

The fluorinated quinoline scaffold serves as an important building block in medicinal chemistry research. Similar compounds have been investigated as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume